Methyl 2-bromo-5-cyano-3-hydroxybenzoate
Description
Methyl 2-bromo-5-cyano-3-hydroxybenzoate is a multifunctional aromatic ester characterized by a bromine atom at position 2, a cyano group at position 5, and a hydroxyl group at position 3 of the benzoate ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer synthesis.
The ester group enhances lipophilicity, while the electron-withdrawing bromine and cyano groups increase polarity and influence reactivity. The hydroxyl group at position 3 may participate in hydrogen bonding, affecting solubility and crystallinity.
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)3-7(12)8(6)10/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMMPDIQNUADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Methyl 3-Aldehyde-4-hydroxybenzoate
- Reactants: Methylparaben, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane (DCM)
- Reaction Conditions: Oil bath at 60°C overnight, followed by acid hydrolysis
- Outcome: Formation of methyl 3-formyl-4-hydroxybenzoate, which is a precursor for further modifications (Reference)
Step 2: Bromination and Cyanation
- Reactants: Methyl 4-hydroxy-3-nitrobenzoate, 2-bromo propane, sodium chlorite, sodium cyanide, catalysts
- Reaction Conditions: Bromination under controlled temperature, followed by nucleophilic substitution with cyanide ions
- Outcome: Introduction of bromine at position 2 and cyano group at position 5, yielding methyl 2-bromo-5-cyano-3-hydroxybenzoate (References,)
Step 3: Hydrolysis and Final Esterification
- Reactants: The intermediate acid, methylation agents, and catalysts
- Reaction Conditions: Hydrolysis under basic conditions, methylation with methyl iodide or dimethyl sulfate
- Outcome: Final methyl ester with desired substitution pattern (Reference)
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Methylparaben, MgCl₂, triethylamine, paraformaldehyde | 60°C overnight | Not specified | Formation of aldehyde intermediate |
| 2 | Brominating agent, sodium cyanide | Controlled temperature | High (>80%) | Bromination and cyanation |
| 3 | Methylation agents | Basic hydrolysis | >80% | Esterification to methyl ester |
Direct Cyanation and Bromination of Benzoic Acid Derivatives
Overview:
This route employs direct substitution reactions on benzoic acid derivatives, utilizing phase transfer catalysis and chlorination strategies.
Methodology:
- Reactants: 2-bromo-5-hydroxybenzoic acid derivatives, sodium chlorite, sodium cyanide, phase transfer catalysts
- Reaction Conditions: Reactions conducted in aqueous-organic biphasic systems at mild temperatures (around 45-50°C) (Reference)
Preparation Data Table:
| Starting Material | Reagents | Temperature | Yield | Remarks |
|---|---|---|---|---|
| 2-bromo-5-hydroxy-4-methoxybenzoic acid | Sodium chlorite, sulfamic acid | -10°C to 20°C | 89% | Oxidation to acid |
| 2-bromo-5-hydroxybenzoic acid | Thionyl chloride | 45-50°C | 65-70% | Conversion to acid chloride |
| Acid chloride + nucleophile | Amine or cyanide | 0-50°C | 70-85% | Final substitution |
Research Findings:
- The use of phase transfer catalysis significantly enhances the efficiency of halogenation and cyanation steps (Reference).
- Mild reaction conditions favor high purity and yield, reducing by-product formation.
Alternative Method: Cyanide Substitution on Methyl 4-Hydroxy-3-nitrobenzoate
Overview:
This approach involves nitration, reduction, and subsequent substitution with cyanide ions.
Key Steps:
- Nitration of methyl 4-hydroxybenzoate to introduce nitro groups.
- Reduction of nitro groups to amino groups.
- Nucleophilic substitution with cyanide to introduce the cyano group at position 5.
- Bromination at position 2 using brominating agents like N-bromosuccinimide (NBS).
Research Data:
- The process yields high purity compounds with yields exceeding 75%, suitable for pharmaceutical and agrochemical applications (Reference).
Industrial-Scale Synthesis: Summary & Data Table
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-3-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Amino or aldehyde derivatives of the original compound.
Ester Hydrolysis: 2-bromo-5-cyano-3-hydroxybenzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5
Biological Activity
Methyl 2-bromo-5-cyano-3-hydroxybenzoate is a compound attracting attention in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound possesses a complex molecular structure characterized by:
- Bromine Atom : Contributes to electrophilic reactivity.
- Cyano Group : Acts as a potent electrophile.
- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules.
The arrangement of these functional groups significantly influences the compound's reactivity and biological properties, allowing it to interact with various molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities through:
- Electrophilic Interactions : The bromine atom can engage in electrophilic substitution reactions.
- Nucleophilic Attacks : The cyano group can form covalent bonds with nucleophilic sites on proteins.
- Hydrogen Bonding : The hydroxyl group enhances interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including resistant pathogens. In vitro assays revealed IC₅₀ values in the low micromolar range for several derivatives, indicating strong potential as antimicrobial agents.
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound suggest promising cytotoxic effects against human cancer cell lines. Notably, modifications to the compound's structure have been shown to enhance its potency against specific cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). For example, the introduction of electron-withdrawing groups increased cytotoxicity significantly.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. Some derivatives have demonstrated greater efficacy than established anti-inflammatory agents like curcumin. Structure–activity relationship (SAR) studies suggest that specific modifications can enhance these anti-inflammatory effects.
Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated significant activity with several derivatives achieving low micromolar IC₅₀ values, underscoring their potential as effective antimicrobial agents.
Cytotoxicity Assays
In vitro assays conducted on cancer cell lines revealed that structural modifications could lead to enhanced cytotoxicity. For example, introducing electron-withdrawing groups into the compound's structure resulted in increased potency against MCF-7 cells, highlighting the importance of structural optimization in drug development.
Research Findings Summary Table
| Biological Activity | Findings | References |
|---|---|---|
| Antimicrobial | Significant activity against resistant bacterial strains; IC₅₀ in low micromolar range | |
| Anticancer | Enhanced cytotoxicity against MCF-7 and HCT-116 cell lines through structural modifications | |
| Anti-inflammatory | Greater efficacy than curcumin in certain derivatives; SAR studies support modifications for enhanced effects |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
Substituent Effects :
- Cyano vs. Methoxy: The cyano group (CN) in the target compound is a stronger electron-withdrawing group than methoxy (OCH₃), increasing electrophilicity at the aromatic ring and acidity of the adjacent hydroxyl group. This may enhance reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
- Bromine Position : Bromine at position 2 (target compound) vs. position 5 ( compound) alters steric and electronic effects. Ortho-substituted bromine may hinder rotation, reducing conformational flexibility compared to para-substituted analogs.
Physical and Chemical Properties
Melting Point and Solubility :
- The target compound’s hydroxyl and cyano groups likely elevate its melting point compared to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (exact data unavailable), due to stronger intermolecular hydrogen bonding.
Reactivity :
- The hydroxyl group in the target compound may act as a directing group in electrophilic aromatic substitution, while the bromine offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate’s methoxy group is less reactive toward electrophiles .
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of Methyl 2-bromo-5-cyano-3-hydroxybenzoate?
- Methodological Answer : The synthesis of polyfunctional benzoate esters often requires careful control of reaction conditions. For example, protecting groups (e.g., acetyl or methyl) can shield reactive hydroxyl groups during bromination or cyanation steps. Evidence from analogous compounds suggests that low-temperature bromination (0–5°C) in anhydrous DCM minimizes side reactions . Additionally, chromatographic purification using silica gel with gradient elution (hexane/ethyl acetate) improves purity. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and confirm stepwise progression .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Due to its hydroxy and cyano groups, the compound is sensitive to moisture and light. Storage at 0–6°C in airtight, amber-glass containers under inert gas (e.g., argon) is advised to prevent hydrolysis or degradation . Handling requires nitrile gloves, lab coats, and fume hoods to avoid skin contact or inhalation. Pre-experiment inspections of storage containers for leaks or discoloration are recommended .
Advanced Research Questions
Q. How can overlapping signals in the NMR spectra of this compound be resolved?
- Methodological Answer : Overlapping peaks in H NMR (e.g., aromatic protons) can be resolved using 2D NMR techniques like COSY or HSQC. Deuterated solvents (e.g., DMSO-d6) enhance resolution by reducing proton exchange at the hydroxy group. For C NMR, DEPT-135 experiments differentiate CH, CH, and CH groups, particularly useful for confirming the methyl ester moiety. Comparative analysis with structurally similar compounds (e.g., methyl 4-bromo-3-hydroxybenzoate) provides reference shifts .
Q. What crystallographic methods are suitable for resolving the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite is recommended for precise structural elucidation. Crystals grown via slow evaporation in ethanol/water mixtures (7:3 v/v) at 4°C often yield high-quality diffraction data. SHELXL refinement with anisotropic displacement parameters for heavy atoms (Br) improves accuracy. Twinning or disorder in the hydroxy group may require the TWIN/BASF commands in SHELX .
Q. How can researchers evaluate the bioactivity of this compound in antimicrobial assays?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Dissolve the compound in DMSO (≤1% v/v) to ensure solubility without cytotoxicity. Minimum inhibitory concentration (MIC) values can be cross-validated with fluorescence-based viability assays (resazurin reduction). Structural analogs with halogen substituents show enhanced activity due to electrophilic interactions with microbial enzymes .
Q. What strategies address regioselectivity challenges during functionalization of the benzoate core?
Q. How should conflicting solubility data for this compound be reconciled?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from polymorphic forms or hydration states. Characterize the solid phase via PXRD and DSC to identify crystalline vs. amorphous forms. Solubility parameters (Hansen solubility parameters) can rationalize solvent compatibility. Reproducibility requires strict control of crystallization conditions and solvent purity .
Q. What analytical techniques validate the purity of this compound for publication?
- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (254 nm) for quantification. Elemental analysis (C, H, N) confirms stoichiometry, while HRMS (ESI+) validates the molecular ion ([M+H]). Cross-check with independent methods like F NMR (if applicable) or IR spectroscopy for functional group verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
